1-methyl-2,4-dioxo-2,3,4,6,7,8-hexahydro-1H-cyclopenta[5,6]pyrido[2,3-d]pyrimidine-5-carboxylic acid
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Overview
Description
The compound “1-methyl-2,4-dioxo-2,3,4,6,7,8-hexahydro-1H-cyclopenta[5,6]pyrido[2,3-d]pyrimidine-5-carboxylic acid” is a complex organic molecule . It belongs to the class of organic compounds known as quinazolines . These are compounds containing a quinazoline moiety, which is made up of two fused six-member aromatic rings, a benzene ring and a pyrimidine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Scientific Research Applications
Synthesis and Biological Evaluation
Research on related pyrido[2,3-d]pyrimidine derivatives has highlighted their potential in scientific applications, particularly focusing on their synthesis and evaluation for various biological activities. For instance, studies on the synthesis of pyrido(2,3-d)pyrimidine-carboxylate derivatives have explored their antibacterial, antifungal, and antitumor activities, showcasing the chemical versatility and therapeutic potential of these compounds (Shanmugasundaram et al., 2011).
Chemical Structure and Reactivity
Further chemical analysis and synthetic approaches have been developed to understand the structure and reactivity of these compounds. Studies such as the synthesis and proton NMR spectra of monomethyl- and dimethylpyrimidine-5-carboxylic acids have contributed to a deeper understanding of their chemical behavior, particularly regarding regioselective covalent hydration (Kress, 1994).
Novel Compound Synthesis
The exploration of "Biginelli compounds" has also been significant, with investigations into the synthesis and reactions of these compounds providing insights into their potential applications in creating novel therapeutic agents (Kappe & Roschger, 1989).
Advanced Glycation End-Products (AGEs) and Food Chemistry
The compound's derivatives have also been examined in the context of methylglyoxal in food and living organisms, shedding light on the formation of advanced glycation end-products (AGEs) and their implications for health and disease (Nemet, Varga-Defterdarović, & Turk, 2006).
Anti-inflammatory and Antibacterial Activities
Research into thiazolo[3,2-a]pyrimidine derivatives has revealed significant anti-inflammatory activities, contributing to the medicinal chemistry field by identifying potential new therapeutic leads (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).
Supramolecular Chemistry
The study of pyrimidine derivatives extends into supramolecular chemistry, with investigations into hydrogen-bonded supramolecular assemblies offering insights into novel materials and nanotechnology applications (Fonari et al., 2004).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial activity , suggesting that their targets may be enzymes or proteins essential to the survival of microorganisms.
Mode of Action
It’s known that similar compounds interact with their targets, leading to inhibition of essential biological processes . This interaction often results in the disruption of the target’s normal function, leading to the death of the microorganism.
Biochemical Pathways
Based on its antimicrobial activity , it can be inferred that it likely interferes with pathways critical to the survival and replication of microorganisms.
Pharmacokinetics
A theoretical kinetic study predicted that most of the synthesized compounds related to this one have good pharmacokinetics properties .
Result of Action
Given its antimicrobial activity , it can be inferred that the compound likely leads to the death of microorganisms by disrupting essential biological processes.
Properties
IUPAC Name |
13-methyl-10,12-dioxo-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1,3(7),8-triene-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-15-9-8(10(16)14-12(15)19)7(11(17)18)5-3-2-4-6(5)13-9/h2-4H2,1H3,(H,17,18)(H,14,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPASJOGSZLYFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC3=C(CCC3)C(=C2C(=O)NC1=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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